Cas no 1356073-61-4 (5-Bromo-2-(cyclopentylmethoxy)pyridine-3-carbonitrile)

5-ブロモ-2-(シクロペンチルメトキシ)ピリジン-3-カルボニトリルは、有機合成中間体として重要な化合物です。ピリジン骨格にブロモ基とシクロペンチルメトキシ基が導入された構造を持ち、医薬品や農薬の開発において有用な中間体となります。特に、ブロモ基の反応性を活かしたカップリング反応や置換反応に適しており、シクロペンチルメトキシ基の立体効果により特定の分子設計が可能です。高純度で安定性に優れ、有機溶媒への溶解性も良好なため、実験室規模から工業生産まで幅広く利用されています。

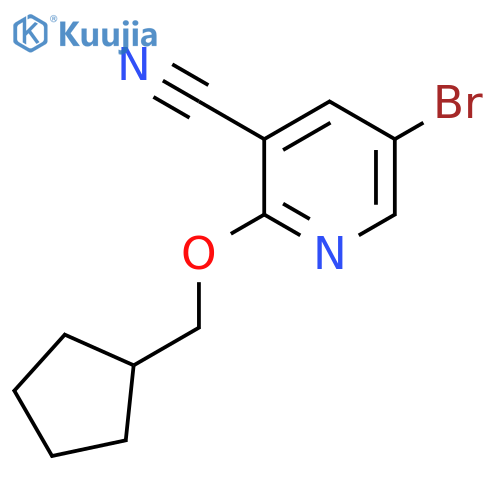

1356073-61-4 structure

商品名:5-Bromo-2-(cyclopentylmethoxy)pyridine-3-carbonitrile

CAS番号:1356073-61-4

MF:C12H13BrN2O

メガワット:281.148422002792

MDL:MFCD21604882

CID:4782637

5-Bromo-2-(cyclopentylmethoxy)pyridine-3-carbonitrile 化学的及び物理的性質

名前と識別子

-

- 5-bromo-2-(cyclopentylmethoxy)pyridine-3-carbonitrile

- 5-Bromo-2-(cyclopentylmethoxy)pyridine-3-carbonitrile

-

- MDL: MFCD21604882

- インチ: 1S/C12H13BrN2O/c13-11-5-10(6-14)12(15-7-11)16-8-9-3-1-2-4-9/h5,7,9H,1-4,8H2

- InChIKey: ZENAXRMCLNVLIO-UHFFFAOYSA-N

- ほほえんだ: BrC1=CN=C(C(C#N)=C1)OCC1CCCC1

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 269

- 疎水性パラメータ計算基準値(XlogP): 3.4

- トポロジー分子極性表面積: 45.9

5-Bromo-2-(cyclopentylmethoxy)pyridine-3-carbonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Matrix Scientific | 210935-2.500g |

5-Bromo-2-(cyclopentylmethoxy)pyridine-3-carbonitrile, 95% |

1356073-61-4 | 95% | 2.500g |

$2190.00 | 2023-09-07 |

5-Bromo-2-(cyclopentylmethoxy)pyridine-3-carbonitrile 関連文献

-

Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073

-

Sruthi Ann Alex,N. Chandrasekaran,Amitava Mukherjee Anal. Methods, 2016,8, 2131-2137

-

Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449

-

S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924

-

Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401

1356073-61-4 (5-Bromo-2-(cyclopentylmethoxy)pyridine-3-carbonitrile) 関連製品

- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)

- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)

- 152840-81-8(Valine-1-13C (9CI))

- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)

- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)

- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)

- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)

- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)

- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)

- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)

推奨される供給者

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量